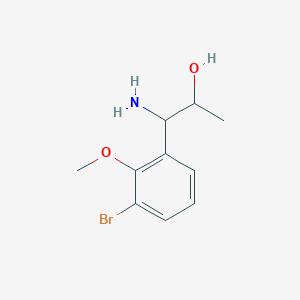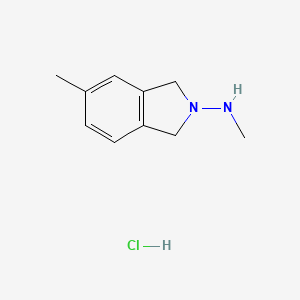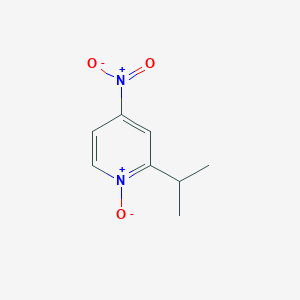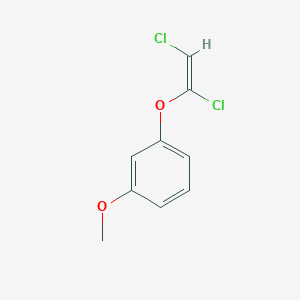
(E)-1-((1,2-Dichlorovinyl)oxy)-3-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-((1,2-Dichlorovinyl)oxy)-3-methoxybenzene is an organic compound with the molecular formula C9H8Cl2O2. This compound is characterized by the presence of a dichlorovinyl group attached to a methoxybenzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-((1,2-Dichlorovinyl)oxy)-3-methoxybenzene typically involves the reaction of 3-methoxyphenol with 1,2-dichloroethylene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-1-((1,2-Dichlorovinyl)oxy)-3-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dichlorovinyl group to a vinyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorovinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Vinyl-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-1-((1,2-Dichlorovinyl)oxy)-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-1-((1,2-Dichlorovinyl)oxy)-3-methoxybenzene involves its interaction with specific molecular targets. The dichlorovinyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways and result in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-((1,2-Dichlorovinyl)oxy)benzene
- (E)-1-((1,2-Dichlorovinyl)oxy)-4-methoxybenzene
- (E)-1-((1,2-Dichlorovinyl)oxy)-2-methoxybenzene
Uniqueness
(E)-1-((1,2-Dichlorovinyl)oxy)-3-methoxybenzene is unique due to the specific positioning of the methoxy group on the benzene ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interactions with other molecules and its overall properties.
Properties
Molecular Formula |
C9H8Cl2O2 |
|---|---|
Molecular Weight |
219.06 g/mol |
IUPAC Name |
1-[(E)-1,2-dichloroethenoxy]-3-methoxybenzene |
InChI |
InChI=1S/C9H8Cl2O2/c1-12-7-3-2-4-8(5-7)13-9(11)6-10/h2-6H,1H3/b9-6- |
InChI Key |
LQTGQULAODTIPN-TWGQIWQCSA-N |
Isomeric SMILES |
COC1=CC(=CC=C1)O/C(=C\Cl)/Cl |
Canonical SMILES |
COC1=CC(=CC=C1)OC(=CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


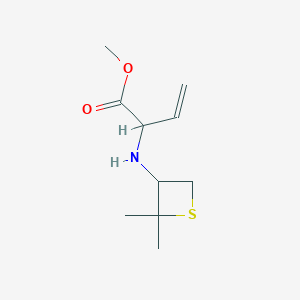
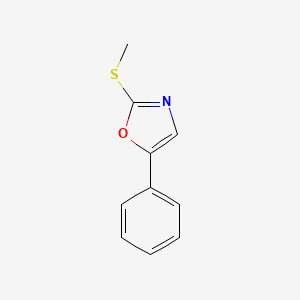
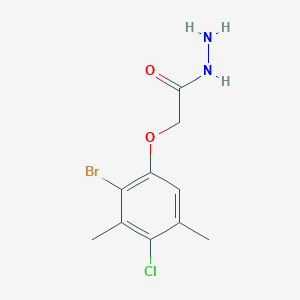
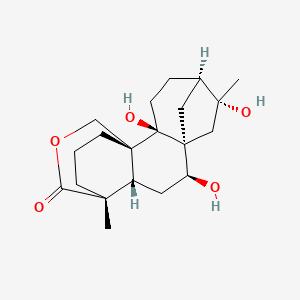
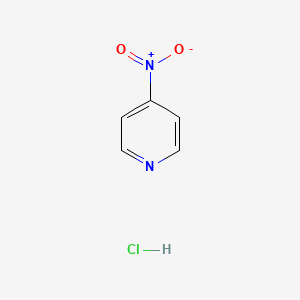
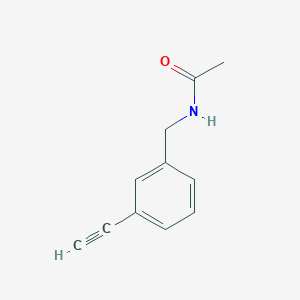
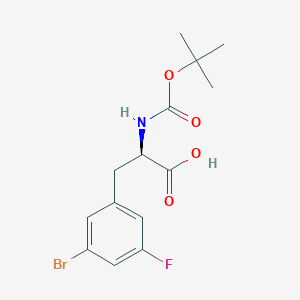
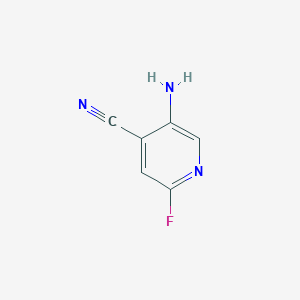
![Methyl (E)-3-((3AR,6AR)-2,2-dimethyl-3A,6A-dihydrofuro[2,3-D][1,3]dioxol-5-YL)acrylate](/img/structure/B13026009.png)
![2-(Benzo[d]thiazol-2-yl)-1H-indene-1,3(2H)-dione](/img/structure/B13026021.png)
![6-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B13026022.png)
